molecular formula C18H24O3 B1208326 6beta-Hydroxyestr-4-ene-3,17-dione CAS No. 5949-49-5

6beta-Hydroxyestr-4-ene-3,17-dione

Cat. No.: B1208326
CAS No.: 5949-49-5
M. Wt: 288.4 g/mol
InChI Key: FCGVJIQPGVYHQN-QRJTWQJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Hydroxyestr-4-ene-3,17-dione is a synthetic steroid derivative that serves as a valuable reference standard and intermediate in biochemical research. This compound features a hydroxyl group at the 6-beta position and ketone groups at the 3 and 17 positions on the estr-4-ene backbone, structural motifs that are critical for interactions with steroid-metabolizing enzymes. Its molecular formula is C18H24O3, with a molecular weight of 288.38 g/mol. Similar to other hydroxy-androstane and -estrane diones, this compound is of significant interest for studying the activity and kinetics of cytochrome P450 enzymes like aromatase, as well as hydroxysteroid dehydrogenases. Researchers utilize it to probe metabolic pathways of steroid hormones, investigate enzyme inhibition for potential therapeutic applications, and synthesize more complex steroid molecules. The compound is typically supplied as a solid powder and should be stored desiccated at -20°C to maintain stability. It is soluble in various organic solvents such as DMSO, chloroform, and acetone. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGVJIQPGVYHQN-QRJTWQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974893
Record name 6-Hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-49-5
Record name 6beta-Hydroxyestr-4-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for 6β Hydroxyestr 4 Ene 3,17 Dione

De Novo Chemical Synthesis Routes from Steroid Precursors

The creation of 6β-hydroxyestr-4-ene-3,17-dione often begins with readily available steroid precursors. The primary challenge lies in the introduction of a hydroxyl group at the C-6β position with high selectivity.

The introduction of a hydroxyl group at the C-6β position of the estr-4-ene-3,17-dione steroid nucleus is a key synthetic step. This transformation can be achieved through various oxidation and hydroxylation methods. One notable approach involves the use of specific oxidizing agents that can selectively target the allylic C-6 position. For instance, reactions analogous to the synthesis of 6β-hydroxyandrostenedione can be employed. nih.gov This often involves the use of peroxides or other oxygen-transfer reagents in the presence of a suitable catalyst.

Microbiological hydroxylation presents an alternative and often more selective method. Certain fungi are known to possess enzymes, specifically mixed-function oxygenases, capable of hydroxylating steroid skeletons at specific positions. nih.gov For example, cultures of Fusarium culmorum have been shown to transform 4-ene-3-oxo steroids, introducing hydroxyl groups at various positions, including 6β. ebi.ac.uk This biotechnological approach can offer high yields and stereoselectivity, minimizing the formation of unwanted isomers.

Achieving the desired β-orientation of the hydroxyl group at the C-6 position is a critical aspect of the synthesis. The stereoselectivity of the hydroxylation reaction is influenced by several factors, including the choice of reagent, catalyst, and reaction conditions. In chemical synthesis, the steric hindrance of the steroid's angular methyl groups often directs incoming reagents to the α-face, making β-hydroxylation more challenging.

However, specific catalysts, such as certain dirhodium catalysts, have been utilized in reactions like the Uemura-Doyle reaction to achieve 6β-hydroxylation of related androstane (B1237026) structures. nih.gov In microbiological transformations, the high stereoselectivity is a result of the specific three-dimensional structure of the enzyme's active site, which precisely orients the steroid substrate for hydroxylation at the 6β-position. nih.govnih.gov

An effective strategy for introducing functionality at the C-6 position involves the use of 3,5-diene steroid precursors. These precursors, often prepared from the corresponding 4-en-3-one steroids, can be selectively oxidized to yield the desired 6-hydroxylated product. For example, the oxidation of a 3,5-diene precursor has been successfully used to synthesize 6β-hydroxytestosterone. nih.gov This methodology can be adapted for the synthesis of 6β-hydroxyestr-4-ene-3,17-dione. The reaction typically involves treating the 3,5-diene with an oxidizing agent, which leads to the formation of the 6β-hydroxy-4-en-3-one system. This approach can offer advantages in terms of yield and regioselectivity.

Spectroscopic Characterization in Synthetic Verification

The structural confirmation of synthesized 6β-hydroxyestr-4-ene-3,17-dione relies heavily on spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry, ensuring the correct product has been obtained.

Key spectroscopic data used for verification include:

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (302.4 g/mol for 6β-hydroxyestr-4-ene-3,17-dione) and can provide fragmentation patterns that are characteristic of the steroid structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) and ketone (C=O) groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The α,β-unsaturated ketone system in the A-ring of the steroid gives rise to a characteristic UV absorption maximum, which can be used to monitor the reaction and confirm the product's identity. nih.gov

Table 1: Spectroscopic Data for Characterization

Spectroscopic Technique Observed Features
¹H NMR Signals corresponding to the steroid backbone, with specific shifts for protons adjacent to the C-6 hydroxyl group and the C-4 ene.
¹³C NMR Resonances confirming the 19 carbon atoms of the estrane (B1239764) skeleton, including the C-3 and C-17 ketones and the hydroxylated C-6.
Mass Spectrometry Molecular ion peak corresponding to the exact mass of the compound.
Infrared Spectroscopy Characteristic absorption bands for hydroxyl (O-H stretch) and carbonyl (C=O stretch) functional groups.

Methods for Isomer Separation and Purification

The synthesis of 6β-hydroxyestr-4-ene-3,17-dione may result in a mixture of isomers, particularly the 6α-hydroxy isomer. Therefore, efficient separation and purification methods are essential to isolate the desired 6β-epimer.

Commonly employed techniques include:

Chromatography: Column chromatography and thin-layer chromatography (TLC) are widely used for separating steroid isomers. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) is optimized to achieve the best separation based on the different polarities of the isomers.

Crystallization: Fractional crystallization can be an effective method for purifying the target compound, provided there are sufficient differences in the solubilities of the isomers in a particular solvent system.

Directed Chemical Derivatization of 6β-Hydroxyestr-4-ene-3,17-dione

The functional groups of 6β-hydroxyestr-4-ene-3,17-dione, namely the C-6β hydroxyl group and the C-3 and C-17 ketones, provide sites for directed chemical derivatization. These modifications can be used to create new compounds with potentially altered biological activities or to facilitate analysis.

Examples of derivatization strategies include:

Esterification or Etherification of the 6β-hydroxyl group: The hydroxyl group can be converted to an ester or an ether to modify the compound's lipophilicity and other physicochemical properties.

Reactions at the Ketone Groups: The C-3 and C-17 ketones can undergo various reactions, such as reduction to the corresponding hydroxyl groups, or formation of oximes, hydrazones, or other ketone derivatives. For instance, the synthesis of a 15-(O-carboxymethyl)oxime derivative of a related androstene has been reported as a hapten for immunoassays. epa.gov

These derivatization reactions expand the chemical space accessible from 6β-hydroxyestr-4-ene-3,17-dione and are crucial for structure-activity relationship studies.

Research Applications and Future Directions

Utility in Elucidating Steroid Metabolic Networks and Pathways

The identification and characterization of metabolites like 6β-Hydroxyestr-4-ene-3,17-dione are fundamental to mapping the complex and interconnected networks of steroid metabolism. As a metabolite of the endogenous sex hormone testosterone (B1683101), its formation represents a specific branch in the metabolic fate of androgens. nih.gov The study of such metabolites helps to create a more complete picture of hormonal balance and regulation within the body. nih.gov

Microbial biotransformation studies have proven to be a powerful tool in elucidating steroid metabolic pathways. Various fungi, such as Aspergillus and Fusarium species, are capable of performing highly specific and selective transformations of steroid substrates, including androst-4-ene-3,17-dione. nih.gov These microbial systems can serve as models for mammalian metabolism, helping to identify potential new metabolites and enzymatic capabilities that may also exist in humans. The reactions catalyzed by these microorganisms, such as hydroxylations, reductions, and oxidations, often mirror those carried out by human enzymes. nih.govnih.gov For instance, the biotransformation of testosterone heptanoate (B1214049) by Fusarium fujikuroi and Fusarium solani yields 6β-hydroxy testosterone as a major metabolite, highlighting a common metabolic route. nih.gov

The table below summarizes key metabolic transformations of related steroids by various microorganisms, which aids in understanding the potential pathways leading to and involving 6β-Hydroxyestr-4-ene-3,17-dione.

Table 1: Microbial Biotransformation of Related Steroids

Microorganism Substrate Major Metabolite(s) Reference
Beauveria bassiana Androst-4-ene-3,17-dione 11α-hydroxyandrost-4-ene-3,17-dione kg.ac.rs
Fusarium fujikuroi Testosterone Heptanoate 6β-hydroxy testosterone nih.gov
Fusarium solani Testosterone Heptanoate 6β-hydroxy testosterone nih.gov
Absidia griseolla Testosterone Heptanoate 14α-hydroxy testosterone nih.gov
Acremonium chrysogenu Testosterone Heptanoate 14α-hydroxy testosterone nih.gov
Botrytis cinerea Testosterone 7β,17β-dihydroxyandrostan-3-one mdpi.com

Contributions to Understanding Enzyme Regioselectivity and Stereoselectivity in Steroid Metabolism

The formation of 6β-Hydroxyestr-4-ene-3,17-dione is a prime example of the high degree of regioselectivity and stereoselectivity exhibited by steroid-metabolizing enzymes. The introduction of a hydroxyl group specifically at the 6β-position of the steroid nucleus is not a random event but a precisely controlled enzymatic reaction.

Human cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP3A family (like CYP3A4), are well-known for their role in the 6β-hydroxylation of various steroids, including testosterone, progesterone, and androstenedione (B190577). nih.gov These enzymes demonstrate remarkable specificity, preferentially attacking the 6β-position over other possible sites on the steroid molecule. nih.gov This selectivity is crucial for the biological function and subsequent metabolism of the resulting hydroxylated steroid. The study of how enzymes like CYP3A4 achieve this precision provides fundamental insights into enzyme structure-function relationships and substrate recognition. nih.gov

Microbial transformation models are also instrumental in studying enzyme selectivity. Fungi have been described as "microbial models of mammalian metabolism" due to their ability to carry out regio- and stereoselective reactions similar to those in mammals. nih.gov The use of filamentous fungi as biocatalysts allows for the production of specific hydroxylated steroid derivatives in high yields, a process that is often challenging to achieve through conventional chemical synthesis. nih.gov This capability not only facilitates the production of reference compounds but also allows for the study of the enzymes responsible for these selective transformations. kg.ac.rs

Development of 6β-Hydroxyestr-4-ene-3,17-dione and its Derivatives as Biochemical Probes

While direct applications of 6β-Hydroxyestr-4-ene-3,17-dione as a biochemical probe are still emerging, its structural relationship to other well-characterized molecules suggests significant potential. For instance, 6β-hydroxytestosterone is a well-established biomarker for the in vivo and in vitro activity of human CYP3A4, the most abundant drug-metabolizing enzyme in the human liver. figshare.comnih.gov Monitoring the formation of 6β-hydroxytestosterone is a common method to assess CYP3A4 induction or inhibition by new drug candidates.

Similarly, 6β-Hydroxyestr-4-ene-3,17-dione and its synthetic derivatives could be developed as specific probes for studying the activity of various steroid-metabolizing enzymes. To achieve this, the synthesis of pure analytical standards is a critical first step. figshare.com For example, 6β-hydroxyandrostenedione has been synthesized to serve as a standard to confirm its formation from androstenedione by CYP3A4. figshare.com The synthesis and characterization of metabolites like the glucuronides of 6β-hydroxyandrosterone and 6β-hydroxyetiocholanolone are also crucial for developing analytical methods to explore their roles in testosterone metabolism and their potential as biomarkers. youtube.com These synthesized compounds can be used in enzyme assays, to calibrate analytical instruments, and to definitively identify metabolites in biological samples.

Integration of In Silico Approaches for Predictive Metabolism and Interaction Studies

In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and metabolic prediction software, are increasingly being integrated into the study of steroid metabolism. These computational approaches offer a predictive framework to understand how a steroid like 6β-Hydroxyestr-4-ene-3,17-dione might interact with metabolic enzymes and to anticipate its metabolic fate.

Molecular docking simulations can be used to model the binding of a steroid substrate within the active site of an enzyme, such as a cytochrome P450. nih.govnih.govyoutube.com These models can help to explain the observed regioselectivity and stereoselectivity of hydroxylation reactions by analyzing the proximity and orientation of the substrate's carbon atoms relative to the enzyme's reactive heme center. nih.gov For instance, docking studies with CYP2C11 have helped to define the structural requirements for 16α-hydroxylation of steroids. nih.gov Similar approaches could be applied to model the interaction of estr-4-ene-3,17-dione with CYP3A4 to understand the preference for 6β-hydroxylation.

QSAR models provide a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkg.ac.rs These models can be used to predict the binding affinity of steroids to receptors or their susceptibility to metabolism by certain enzymes. nih.gov Furthermore, specialized software platforms can predict the likely sites of metabolism on a molecule and the enzymes responsible. youtube.com These tools use databases of known metabolic reactions and sophisticated algorithms to forecast the metabolic profile of a new or understudied compound, which can guide subsequent experimental work. youtube.com

Table 2: In Silico Approaches in Steroid Metabolism Research

In Silico Method Application Potential for 6β-Hydroxyestr-4-ene-3,17-dione Research
Molecular Docking Predicts the binding orientation of a ligand in an enzyme's active site. Elucidate the binding mode of estr-4-ene-3,17-dione in CYP3A4, explaining the stereospecificity of 6β-hydroxylation.
QSAR Relates chemical structure to biological activity or metabolic fate. Predict the metabolic stability or potential interactions of 6β-Hydroxyestr-4-ene-3,17-dione and its derivatives.
Metabolic Prediction Software Identifies likely sites of metabolism and the enzymes involved. Predict the further metabolism of 6β-Hydroxyestr-4-ene-3,17-dione and identify its potential downstream metabolites.

Future Avenues for Advanced Structural and Functional Characterization

Future research on 6β-Hydroxyestr-4-ene-3,17-dione will likely focus on more detailed structural and functional characterization. The complete elucidation of its three-dimensional structure using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial step. youtube.com This detailed structural information is essential for understanding its interaction with biological macromolecules and for the development of highly specific analytical methods.

Further investigation into the biological activities of 6β-Hydroxyestr-4-ene-3,17-dione is also a promising area of research. While its role as a metabolite is established, its own potential hormonal or signaling activities are largely unexplored. Bioassays could be employed to screen for any androgenic, estrogenic, or other endocrine-modulating effects.

The exploration of microbial enzyme systems for the production of 6β-Hydroxyestr-4-ene-3,17-dione and other hydroxylated steroids remains a fertile ground for research. nih.govnih.gov Identifying and characterizing novel enzymes with high selectivity and efficiency could lead to the development of biocatalytic processes for the sustainable synthesis of these compounds. nih.gov This would not only provide a ready supply for research purposes but could also have applications in the pharmaceutical industry. The synthesis of related compounds, such as 1β-hydroxytestosterone, from commercially available starting materials highlights the potential for developing synthetic routes to other biologically relevant hydroxylated steroids.

Finally, a deeper understanding of its metabolic network is needed. This includes identifying the enzymes responsible for its further metabolism and characterizing the resulting downstream products. This knowledge will contribute to a more comprehensive understanding of steroid hormone homeostasis and its dysregulation in various disease states.

Q & A

Basic: What structural features distinguish 6β-Hydroxyestr-4-ene-3,17-dione from related steroids?

6β-Hydroxyestr-4-ene-3,17-dione (CAS 63-00-3) is characterized by a hydroxyl group at the 6β position, a ketone at C3 and C17, and an unsaturated bond at C3. This configuration differentiates it from isomers like 6α-hydroxy derivatives and analogs such as 19-hydroxyandrost-4-ene-3,17-dione (CAS 510-64-5), which lacks the 6β-hydroxyl group but retains the C4 double bond . Structural validation typically employs IR spectroscopy (KBr disc method) and high-resolution mass spectrometry to confirm hydroxyl and ketone functional groups .

Basic: How can researchers synthesize 6β-hydroxylated steroids like 6β-Hydroxyestr-4-ene-3,17-dione?

Synthesis often involves microbial biotransformation. For example, Mycobacterium fortuitum strains engineered with 3-ketosteroid-Δ1-dehydrogenase deficiencies can hydroxylate phytosterol precursors at the 6β position. Optimizing fermentation conditions (e.g., pH 7.0, 28°C) and upregulating genes like kshA (encoding hydroxylase) improves yield. Parallel LC-MS monitoring ensures product specificity .

Basic: What analytical methods are recommended for quantifying 6β-Hydroxyestr-4-ene-3,17-dione in biological matrices?

Use reversed-phase HPLC with UV detection (λ = 240 nm) or tandem mass spectrometry (MRM mode) for sensitivity. For tissue samples (e.g., tumors), extract steroids via solid-phase extraction (C18 columns) followed by thin-layer chromatography (TLC) on silica gel plates with chloroform:methanol (9:1) as the mobile phase. Confirmation via comparison with synthetic standards (e.g., NMR δ 1.2–2.1 ppm for methyl groups) is critical .

Advanced: How do cytochrome P450 enzymes influence the metabolic fate of 6β-Hydroxyestr-4-ene-3,17-dione?

Cytochrome P450 19A1 (aromatase) catalyzes the conversion of androst-4-ene-3,17-dione derivatives to estrogens via sequential hydroxylation and oxidation. For 6β-hydroxy analogs, the 6β-hydroxyl group sterically hinders aromatase binding, reducing estrogenic activity. Competitive inhibition assays using [³H]-androstenedione (specific activity 1.0 mCi/ml) reveal a 40% decrease in estrone formation compared to unmodified substrates .

Advanced: What experimental challenges arise in studying 6β-Hydroxyestr-4-ene-3,17-dione’s role in hormone-dependent cancers?

Key challenges include:

  • Matrix Effects : Co-eluting lipids in tumor homogenates interfere with LC-MS quantification. Mitigate via two-step purification: hexane defatting followed by SPE .
  • Isomer Differentiation : 6β-hydroxy vs. 6α-hydroxy isomers require chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic probes (e.g., 6β-hydroxylase-specific antibodies) .
  • In Vivo Stability : Rapid glucuronidation in hepatic microsomes necessitates use of β-glucuronidase inhibitors during extraction .

Advanced: How can gene-editing tools optimize microbial production of 6β-hydroxylated steroids?

CRISPR-Cas9-mediated knockout of ksdD (3-ketosteroid dehydrogenase) in Mycobacterium blocks premature degradation of the steroid nucleus. Overexpression of cyp125 (phytosterol side-chain cleavage) and hsaC (hydroxylase activation) increases precursor flux. Fed-batch bioreactors with dissolved oxygen control (≥30%) enhance titers to 12 g/L, validated via GC-MS .

Advanced: What contradictory findings exist regarding 6β-Hydroxyestr-4-ene-3,17-dione’s bioactivity in tumor models?

Studies report conflicting results:

  • Pro-Tumor Effects : In rat mammary tumors, 6β-hydroxy derivatives correlate with upregulated ERα signaling (p < 0.05) .
  • Anti-Tumor Effects : In vitro, the compound inhibits 17β-HSD1 (IC₅₀ = 2.1 μM), reducing estradiol synthesis in MCF-7 cells .
    Resolution requires context-specific models (e.g., estrogen receptor status) and isotopic tracing to track metabolic flux .

Advanced: How do structural modifications at C6 impact steroid-receptor binding affinity?

Molecular docking simulations reveal:

  • 6β-OH : Forms hydrogen bonds with AR-L701H (ΔG = -9.2 kcal/mol), enhancing androgen receptor affinity.
  • 6α-OH : Steric clash with AR-W741L reduces binding (ΔG = -6.8 kcal/mol).
    Experimental validation via competitive radioligand assays (³H-DHT displacement) confirms a 3-fold higher AR binding for 6β vs. 6α derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.